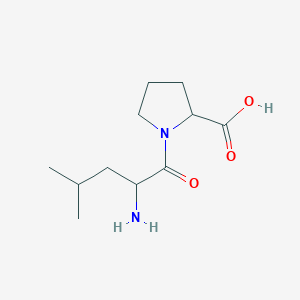

1-(2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

亮氨酰脯氨酸可以通过较大蛋白质的蛋白水解分解合成 . 该制备方法涉及使用特异性酶催化蛋白质中肽键的断裂,从而形成亮氨酰脯氨酸等二肽。 工业生产方法通常采用微生物发酵工艺,其中使用基因工程改造的微生物来生产所需的二肽 .

化学反应分析

亮氨酰脯氨酸会发生各种化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及取代反应中的亲核试剂 . 从这些反应中形成的主要产物取决于所用试剂和具体条件。 例如,亮氨酰脯氨酸的氧化会导致羟脯氨酸衍生物的形成 .

科学研究应用

作用机制

亮氨酰脯氨酸的作用机制涉及其与特定分子靶标和途径的相互作用。 亮氨酰脯氨酸可以作为参与脯氨酸代谢的酶的底物,例如脯氨酸脱氢酶和吡咯啉-5-羧酸还原酶 . 这些酶在维持细胞过程(如增殖、存活和应激反应)的代谢重编程中起着至关重要的作用 . 亮氨酰脯氨酸与这些酶的相互作用会影响各种生理途径,包括线粒体代谢、细胞凋亡和蛋白质合成 .

相似化合物的比较

亮氨酰脯氨酸在二肽中是独一无二的,因为它具有亮氨酸和脯氨酸残基的特定组合。 类似化合物包括其他脯氨酸类似物,如氮杂环丁烷-2-羧酸和羟脯氨酸,例如反式-4-羟基-L-脯氨酸和顺式-4-羟基-L-脯氨酸 . 这些类似物具有不同的特性和应用,例如它们用作有机合成的手性构建单元以及它们潜在的抗肿瘤活性 . 亮氨酰脯氨酸以其在调节蛋白酶活性中的作用以及其在科学研究和工业中的多种应用而脱颖而出 .

生物活性

1-(2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid, a derivative of proline, has garnered attention in biochemical research due to its potential biological activities. This compound is characterized by its unique structure, which includes an amino acid moiety linked to a pyrrolidine ring, suggesting a role in various biological processes. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its chemical formula is C11H20N2O3, and it features both carboxylic acid and amine functional groups that are pivotal for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₀N₂O₃ |

| Molecular Weight | 228.29 g/mol |

| Purity | ≥ 98% |

| Storage Conditions | Inert atmosphere, -20°C |

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The compound may act as an inhibitor or modulator of specific enzymatic pathways, particularly those involved in protein synthesis and metabolism. Research indicates that it can influence the activity of proteolytic enzymes, which play crucial roles in cellular processes such as apoptosis and tissue remodeling.

Biological Applications

- Enzyme Inhibition : Studies have shown that this compound can inhibit various enzymes involved in collagen degradation, making it a potential therapeutic agent for conditions related to connective tissue disorders. For instance, it has been evaluated for its effectiveness against bacterial collagenases, which are implicated in tissue damage during infections .

- Protein Synthesis : The compound's structure allows it to participate in peptide synthesis, acting as a building block for more complex molecules. This property is particularly valuable in drug development and the synthesis of bioactive peptides .

- Therapeutic Potential : Preliminary studies suggest that this compound may have applications in treating metabolic disorders due to its influence on amino acid metabolism and enzymatic regulation .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Enzyme Inhibition : A recent investigation demonstrated that derivatives of this compound exhibited significant inhibition of human leukocyte elastase (HLE) with IC50 values ranging from 10 to 20 μM. These findings suggest potential applications in managing inflammatory conditions where elastase plays a role .

- Peptide Synthesis Applications : In a combinatorial chemistry study, variations of this compound were synthesized and tested for their binding affinity to target proteins. The results indicated that modifications to the amino acid side chains enhanced binding efficacy, highlighting the importance of structural variations in developing effective inhibitors .

属性

IUPAC Name |

1-(2-amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-7(2)6-8(12)10(14)13-5-3-4-9(13)11(15)16/h7-9H,3-6,12H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJUNIYRYIAIHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。